

4-Oxisotretinoin Analogue Demonstrates Superior Efficacy in Retinoid-Resistant Cancer Cell Lines

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Compound of Interest

Compound Name: 4-Oxisotretinoin

Cat. No.: B019487

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A comprehensive analysis of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of the synthetic retinoid fenretinide, reveals a potent cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to the parent compound. Experimental data indicates that 4-oxo-4-HPR is not only more effective than fenretinide in most tested cell lines but also overcomes fenretinide resistance, suggesting a distinct and powerful mechanism of action that could be pivotal for future drug development.

A key study investigated the efficacy of 4-oxo-4-HPR in a panel of ovarian, breast, and neuroblastoma cancer cell lines, directly comparing its activity to fenretinide (4-HPR) and another metabolite, N-(4-methoxyphenyl)retinamide (4-MPR). The results demonstrated that 4-oxo-4-HPR was two to four times more potent than fenretinide in the majority of cell lines tested.^[1] Crucially, it retained its high efficacy in the A2780/HPR ovarian carcinoma cell line, which is resistant to fenretinide.^[1] In contrast, 4-MPR was largely inactive across the tested cell lines.^[1]

Comparative Efficacy of 4-oxo-4-HPR and Fenretinide

The following table summarizes the 50% growth inhibitory concentrations (IC₅₀) of 4-oxo-4-HPR and fenretinide in various cancer cell lines, highlighting the enhanced potency of 4-oxo-4-HPR, particularly in the resistant A2780/HPR cell line.

Cell Line	Tumor Type	4-oxo-4-HPR IC50 (μM)	4-HPR IC50 (μM)	Ratio (4-HPR IC50 / 4-oxo-4-HPR IC50)
A2780	Ovarian	1.3	2.5	1.9
A2780/HPR (Fenretinide-Resistant)	Ovarian	1.5	>10	>6.7
OVCA432	Ovarian	2.8	5.2	1.9
IGROV-1	Ovarian	3.5	7.5	2.1
SKOV-3	Ovarian	4.1	8.3	2.0
OVCAR-3	Ovarian	3.8	6.9	1.8
MCF-7	Breast	2.1	4.5	2.1
T47D	Breast	1.8	3.9	2.2
SK-N-BE	Neuroblastoma	2.5	6.0	2.4
SH-SY5Y	Neuroblastoma	3.0	5.5	1.8

Data sourced from Cancer Research (2006) 66(6): 3238-47.[1]

Unraveling the Mechanism of Action: A Dual, RAR-Independent Pathway

The superior efficacy of 4-oxo-4-HPR in resistant cell lines is attributed to a unique, dual mechanism of action that is independent of the nuclear retinoid receptors (RARs) typically involved in retinoid signaling.[1][2] This circumvents a common resistance mechanism in cancer cells where RAR signaling is dysregulated.

The anti-cancer activity of 4-oxo-4-HPR is understood to be mediated by two independent pathways:

- Reactive Oxygen Species (ROS)-Mediated Apoptosis: Similar to its parent compound, 4-oxo-4-HPR induces the generation of reactive oxygen species (ROS).[1][3] This leads to

endoplasmic reticulum (ER) stress, activation of the Jun N-terminal Kinase (JNK) signaling pathway, and ultimately, apoptosis (programmed cell death).[3]

- Antimicrotubule Activity and Mitotic Arrest: Uniquely, and unlike fenretinide, 4-oxo-4-HPR disrupts microtubule polymerization. This interference with the cellular cytoskeleton leads to the formation of multipolar spindles during cell division, causing a significant arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2][3]

The following diagrams illustrate these distinct signaling pathways.

Experimental Workflow for Assessing Cell Viability

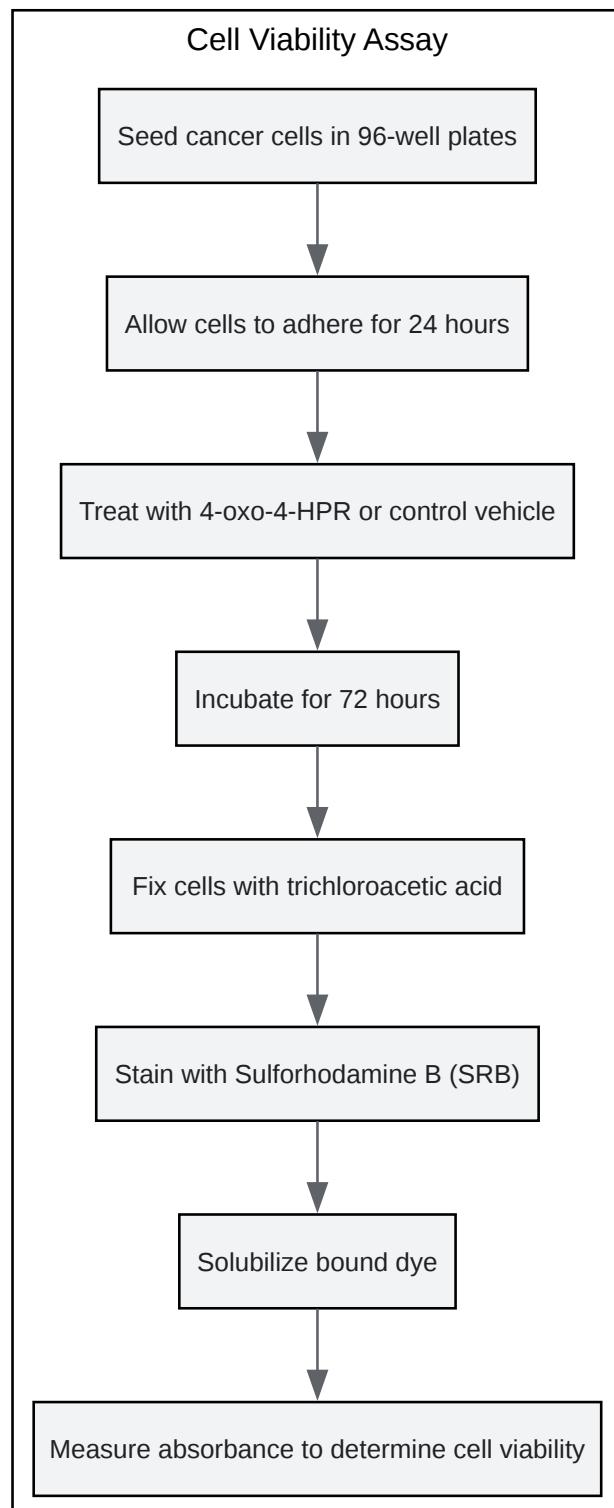
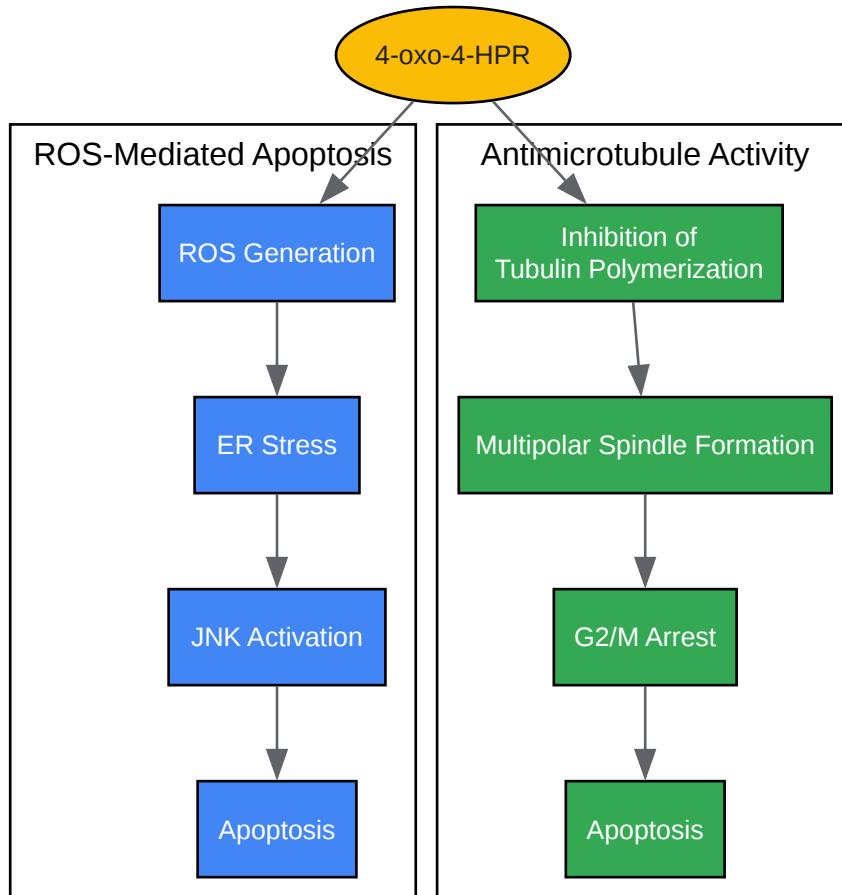
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Figure 1. A representative experimental workflow for determining cell viability using the Sulforhodamine B (SRB) assay.

Signaling Pathway of 4-oxo-4-HPR in Cancer Cells



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Figure 2. The dual signaling pathways of 4-oxo-4-HPR leading to cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-oxo-4-HPR efficacy.

Cell Viability Assessment (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of 4-oxo-4-HPR on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and allowed to attach for 24 hours.
- **Treatment:** Cells are then treated with various concentrations of 4-oxo-4-HPR (typically ranging from 0.3 to 10 μ M) or a vehicle control for 72 hours.
- **Fixation:** Following incubation, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid and incubating for 1 hour at 4°C.
- **Staining:** The plates are washed with water, and the cells are stained for 30 minutes with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
- **Washing:** Unbound dye is removed by washing with 1% acetic acid.
- **Solubilization:** The bound SRB dye is solubilized with 10 mM Tris base solution.
- **Absorbance Measurement:** The absorbance is read on a plate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.^[3]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of 4-oxo-4-HPR on the cell cycle distribution.

- **Cell Treatment:** Cells are treated with a specific concentration of 4-oxo-4-HPR (e.g., 5 μ M) for a designated time (e.g., 24 hours).
- **Harvesting and Fixation:** Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C.
- **Staining:** The fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase A to stain the cellular DNA.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An increase in the G2/M population indicates cell cycle arrest at this phase.

Apoptosis Detection (ELISA for DNA Fragmentation)

This assay quantifies the extent of apoptosis induced by 4-oxo-4-HPR.

- Cell Lysis: Following treatment with 4-oxo-4-HPR, the cells are lysed.
- Centrifugation: The lysate is centrifuged to separate the intact nuclei from the cytoplasm containing fragmented DNA.
- ELISA: The cytoplasmic fraction is then used in a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). This assay utilizes antibodies that specifically detect the histone-associated DNA fragments (nucleosomes) that are characteristic of apoptosis.
- Quantification: The amount of apoptosis is quantified by measuring the absorbance of the colorimetric reaction, which is proportional to the amount of fragmented DNA.^[3]

Conclusion

The experimental evidence strongly supports the potential of 4-oxo-4-HPR as a promising therapeutic agent, particularly for cancers that have developed resistance to conventional retinoid therapies. Its unique dual mechanism of action, which is independent of RAR signaling, provides a clear advantage in overcoming resistance. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this potent fenretinide metabolite.

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